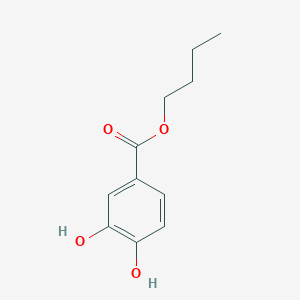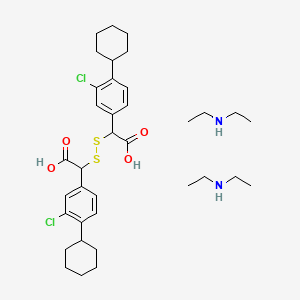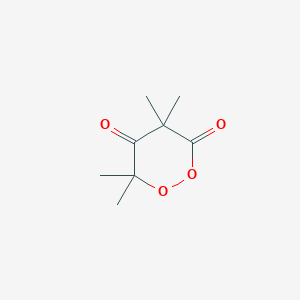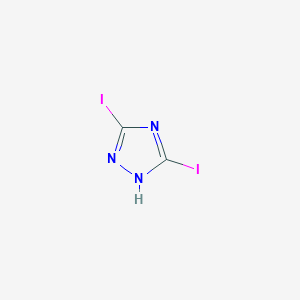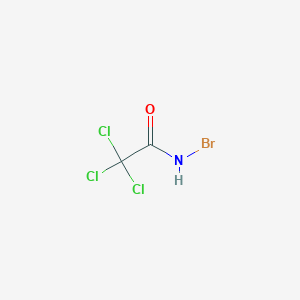
Vinylfluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenyl(fluoro)silane can be synthesized through several methods, including the fluorination of vinylsilanes using electrophilic fluorinating agents such as Selectfluor. The reaction typically involves the addition of fluorine to the vinyl group under controlled conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of ethenyl(fluoro)silane often involves the use of large-scale fluorination reactors where vinylsilanes are treated with fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenyl(fluoro)silane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrosilanes like triethylsilane (Et3SiH) in the presence of Lewis acids such as boron trifluoride (BF3) are effective.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Ethenyl(fluoro)silane has a wide range of applications in scientific research:
Medicine: Investigated for use in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mécanisme D'action
The mechanism of action of ethenyl(fluoro)silane involves the interaction of its vinyl and fluorine groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the fluorine atom can enhance the compound’s reactivity and stability. The presence of both groups allows for unique reactivity patterns, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Vinylsilane: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Fluorosilane: Contains a fluorine atom but lacks the vinyl group, leading to different chemical properties and uses.
Uniqueness: Ethenyl(fluoro)silane’s combination of a vinyl group and a fluorine atom provides a unique set of chemical properties, including enhanced reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials and specialized chemical applications .
Propriétés
Formule moléculaire |
C2H3FSi |
|---|---|
Poids moléculaire |
74.13 g/mol |
InChI |
InChI=1S/C2H3FSi/c1-2-4-3/h2H,1H2 |
Clé InChI |
ZQBONCUZGDEEHZ-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


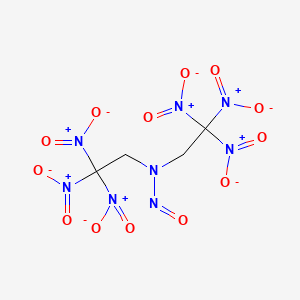

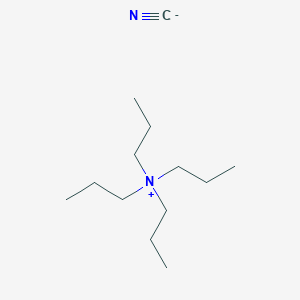

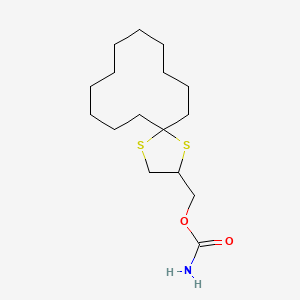

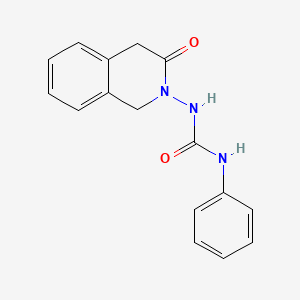
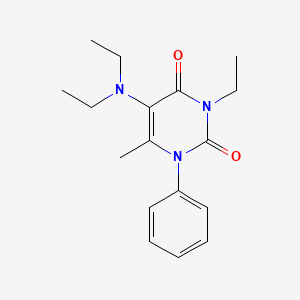
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
